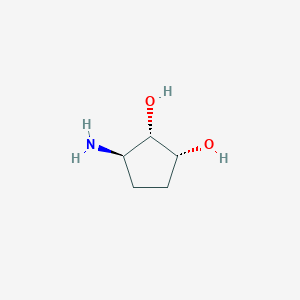

(1R,2S,3R)-3-aminocyclopentane-1,2-diol

CAS No.:

Cat. No.: VC14099433

Molecular Formula: C5H11NO2

Molecular Weight: 117.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H11NO2 |

|---|---|

| Molecular Weight | 117.15 g/mol |

| IUPAC Name | (1R,2S,3R)-3-aminocyclopentane-1,2-diol |

| Standard InChI | InChI=1S/C5H11NO2/c6-3-1-2-4(7)5(3)8/h3-5,7-8H,1-2,6H2/t3-,4-,5+/m1/s1 |

| Standard InChI Key | JBSOEJULKZXSPK-WDCZJNDASA-N |

| Isomeric SMILES | C1C[C@H]([C@H]([C@@H]1N)O)O |

| Canonical SMILES | C1CC(C(C1N)O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

(1R,2S,3R)-3-Aminocyclopentane-1,2-diol (C₅H₁₁NO₂) is a bicyclic amino alcohol characterized by a cyclopentane ring substituted with two hydroxyl groups at positions 1 and 2 and an amino group at position 3. Its stereochemistry is defined by the R configuration at C1, S at C2, and R at C3, which imposes significant conformational constraints . The hydrochloride salt form (C₅H₁₂ClNO₂) enhances aqueous solubility, with a molecular weight of 153.61 g/mol .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₁NO₂ (base) | |

| Molecular Weight | 133.15 g/mol (base) | |

| Boiling Point | 300.9°C (hydrochloride salt) | |

| Stereochemistry | (1R,2S,3R) | |

| Solubility | Water-soluble (hydrochloride) |

The compound’s rigidity and hydrogen-bonding capacity, conferred by its hydroxyl and amino groups, make it a versatile scaffold for designing bioactive molecules .

Synthesis and Preparation

Stereoselective Synthetic Routes

The synthesis of (1R,2S,3R)-3-aminocyclopentane-1,2-diol typically involves multi-step sequences emphasizing stereocontrol. A representative approach, adapted from carbocyclic nucleoside precursor syntheses, employs the following steps :

-

Dihydroxylation: Cyclopentene derivatives undergo dihydroxylation using osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) to introduce vicinal diols.

-

Amination: Selective introduction of the amino group is achieved via azide reduction or Staudinger reactions, often requiring protective groups to prevent side reactions.

-

Deprotection and Salt Formation: Final deprotection steps yield the free amino diol, which is treated with hydrochloric acid to form the hydrochloride salt .

Key Reaction Conditions:

-

Dihydroxylation: OsO₄ (0.1 equiv), NMO (2 equiv), acetone/water (3:1), 4 hours, room temperature .

-

Amination: Benzylamine protection followed by hydrogenolysis .

Industrial-scale production optimizes these steps using continuous flow reactors to enhance yield (reported up to 70%) and purity .

Chemical Reactivity and Functionalization

Nucleophilic and Electrophilic Reactions

The amino and hydroxyl groups enable diverse functionalizations:

-

Amino Group: Participates in acylation (e.g., with acetic anhydride) and alkylation (e.g., methyl iodide) to form amides or secondary amines .

-

Hydroxyl Groups: Subject to oxidation (e.g., with Jones reagent) to ketones or protection as silyl ethers (e.g., TBSCl) .

Stereochemical Stability

Applications in Medicinal Chemistry

Nucleoside Analogues

(1R,2S,3R)-3-Aminocyclopentane-1,2-diol serves as a core structure for carbocyclic nucleoside analogues, such as PreQ₀ derivatives . These analogues inhibit bacterial queuosine biosynthesis, showcasing antimicrobial potential .

Table 2: Comparative Analysis of Analogues

Enzyme Inhibition Studies

The compound’s ability to mimic ribose in transition states enables its use as an inhibitor for glycosidases and kinases . Molecular docking studies reveal hydrogen-bonding interactions with catalytic residues .

Comparative Analysis with Structural Analogues

(1R,2S,3R,4R)-4-(Hydroxymethyl) Derivative

The addition of a hydroxymethyl group at C4 (C₆H₁₄ClNO₃) increases molecular weight to 183.63 g/mol and alters solubility profiles . Unlike the parent compound, this derivative exhibits reduced blood-brain barrier penetration due to higher polarity .

Triol Derivatives

rac-(1R,2S,3R,4S)-4-Aminocyclopentane-1,2,3-triol (C₅H₁₁NO₃) introduces a third hydroxyl group, enhancing hydrogen-bonding capacity but complicating synthetic routes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume